Cas no 149353-96-8 (4-(1-Acetylpiperidin-4-yl)benzoic acid)

4-(1-Acetylpiperidin-4-yl)benzoic acid 化学的及び物理的性質
名前と識別子
-
- 4-(1-Acetylpiperidin-4-yl)benzoic acid
- HYCWXWTUMWWRHP-UHFFFAOYSA-N
- 4-(1-acetyl-4-piperidyl)benzoic acid
- 4-(1-acetyl-piperidin-4-yl)-benzoic acid
- Benzoic acid, 4-(1-acetyl-4-piperidinyl)-
-
- MDL: MFCD15732095
- インチ: 1S/C14H17NO3/c1-10(16)15-8-6-12(7-9-15)11-2-4-13(5-3-11)14(17)18/h2-5,12H,6-9H2,1H3,(H,17,18)
- InChIKey: HYCWXWTUMWWRHP-UHFFFAOYSA-N
- ほほえんだ: O=C(C)N1CCC(C2C=CC(C(=O)O)=CC=2)CC1
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 18
- 回転可能化学結合数: 2
- 複雑さ: 313
- トポロジー分子極性表面積: 57.6
4-(1-Acetylpiperidin-4-yl)benzoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-23526791-2.5g |
4-(1-acetylpiperidin-4-yl)benzoic acid |
149353-96-8 | 95% | 2.5g |
$1063.0 | 2024-06-19 | |
Enamine | EN300-23526791-0.05g |
4-(1-acetylpiperidin-4-yl)benzoic acid |
149353-96-8 | 95% | 0.05g |
$455.0 | 2024-06-19 | |
Enamine | EN300-23526791-1.0g |
4-(1-acetylpiperidin-4-yl)benzoic acid |
149353-96-8 | 95% | 1.0g |
$541.0 | 2024-06-19 | |
Enamine | EN300-23526791-10g |
4-(1-acetylpiperidin-4-yl)benzoic acid |
149353-96-8 | 10g |
$2331.0 | 2023-09-15 | ||
Enamine | EN300-23526791-0.25g |
4-(1-acetylpiperidin-4-yl)benzoic acid |
149353-96-8 | 95% | 0.25g |
$498.0 | 2024-06-19 | |
Enamine | EN300-23526791-10.0g |
4-(1-acetylpiperidin-4-yl)benzoic acid |
149353-96-8 | 95% | 10.0g |
$2331.0 | 2024-06-19 | |
Enamine | EN300-23526791-5.0g |
4-(1-acetylpiperidin-4-yl)benzoic acid |
149353-96-8 | 95% | 5.0g |
$1572.0 | 2024-06-19 | |
Enamine | EN300-23526791-1g |
4-(1-acetylpiperidin-4-yl)benzoic acid |
149353-96-8 | 1g |
$541.0 | 2023-09-15 | ||
Enamine | EN300-23526791-5g |
4-(1-acetylpiperidin-4-yl)benzoic acid |
149353-96-8 | 5g |
$1572.0 | 2023-09-15 | ||
Enamine | EN300-23526791-0.1g |
4-(1-acetylpiperidin-4-yl)benzoic acid |
149353-96-8 | 95% | 0.1g |
$476.0 | 2024-06-19 |
4-(1-Acetylpiperidin-4-yl)benzoic acid 関連文献
-
1. A cancer cell membrane-encapsulated MnO2 nanoreactor for combined photodynamic-starvation therapy†Wei Pan,Yegang Ge,Zhengze Yu,Ping Zhou,Bingjie Cui,Na Li,Bo Tang Chem. Commun., 2019,55, 5115-5118
-
Marc Sutter,Wissam Dayoub,Estelle Métay,Yann Raoul,Marc Lemaire Green Chem., 2013,15, 786-797
-
Rou Jun Toh,Zdeněk Sofer,Jan Luxa,David Sedmidubský,Martin Pumera Chem. Commun., 2017,53, 3054-3057
-
Shixiong Sun,Xueping Sun,Yi Liu,Jian Peng,Yuegang Qiu,Yue Xu,Jinxu Zhang,Qing Li,Chun Fang,Jiantao Han,Yunhui Huang J. Mater. Chem. A, 2019,7, 17248-17253
-
Miao Du,Min Chen,Xiao-Gang Yang,Jiong Wen,Xi Wang,Shao-Ming Fang,Chun-Sen Liu J. Mater. Chem. A, 2014,2, 9828-9834
-
Myriam Linke,Norifumi Fujita,Jean-Claude Chambron,Valérie Heitz,Jean-Pierre Sauvage New J. Chem., 2001,25, 790-796
-
Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690
-
Fanghua Ning,Ali Saad,Xiuting Li,Dingguo Xia J. Mater. Chem. A, 2021,9, 14392-14399
-
Padma Bukya,Zhong-Wen Liu,Kamaraju Seetha Rama Rao,David Raju Burri New J. Chem., 2019,43, 11871-11875
-
Reynaldo Villalonga Chem. Commun., 2020,56, 9974-9977
4-(1-Acetylpiperidin-4-yl)benzoic acidに関する追加情報
Introduction to 4-(1-Acetylpiperidin-4-yl)benzoic acid (CAS No. 149353-96-8)
4-(1-Acetylpiperidin-4-yl)benzoic acid, identified by its Chemical Abstracts Service (CAS) number 149353-96-8, is a significant compound in the realm of pharmaceutical chemistry and medicinal research. This benzoic acid derivative features a piperidine ring substituted with an acetyl group at the 1-position and an acylated amine at the 4-position, making it a structurally intriguing molecule with potential therapeutic applications. The compound's unique scaffold has garnered attention for its role in the development of novel pharmacological agents, particularly in addressing neurological and inflammatory disorders.
The chemical structure of 4-(1-Acetylpiperidin-4-yl)benzoic acid consists of a benzene ring linked to a piperidine moiety through an acylated amine group. This configuration imparts specific electronic and steric properties that influence its interactions with biological targets. The presence of both the acetyl and benzoic acid functionalities enhances its solubility and bioavailability, which are critical factors in drug design. Recent studies have highlighted the compound's potential as a modulator of central nervous system (CNS) pathways, making it a promising candidate for further investigation.
In the context of modern drug discovery, 4-(1-Acetylpiperidin-4-yl)benzoic acid has been explored for its ability to interact with various enzymes and receptors. For instance, preliminary research suggests that this compound may exhibit inhibitory effects on certain proteases involved in neurodegenerative diseases. The piperidine ring, a common pharmacophore in CNS drugs, is known for its ability to cross the blood-brain barrier, facilitating its potential use in treating conditions such as Alzheimer's disease and Parkinson's disease. Additionally, the benzoic acid moiety is well-documented for its anti-inflammatory properties, further enhancing the therapeutic profile of this compound.
Recent advancements in computational chemistry have enabled more efficient screening of compounds like 4-(1-Acetylpiperidin-4-yl)benzoic acid for biological activity. Molecular docking studies have revealed that this molecule can bind to specific binding pockets on target proteins, suggesting its potential as an inhibitor or modulator. These computational findings have been validated through experimental assays, reinforcing the compound's promise as a lead structure for drug development. The integration of in silico and wet-lab approaches has significantly accelerated the process of identifying promising candidates for further optimization.
The synthesis of 4-(1-Acetylpiperidin-4-yl)benzoic acid involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Key synthetic steps include the formation of the acylated piperidine intermediate followed by coupling with benzoic acid derivatives. Advances in synthetic methodologies have improved the efficiency and scalability of these processes, making it feasible to produce larger quantities of the compound for preclinical studies. The development of greener synthetic routes has also been a focus, aligning with global efforts to minimize environmental impact.
Preclinical studies have begun to explore the pharmacokinetic and pharmacodynamic properties of 4-(1-Acetylpiperidin-4-yl)benzoic acid. Initial findings indicate that the compound exhibits favorable metabolic stability and moderate oral bioavailability. Pharmacokinetic profiling has also revealed that it distributes widely across various tissues, suggesting broad systemic activity. These properties make it an attractive candidate for further development into a therapeutic agent. Additionally, toxicological assessments have shown no significant adverse effects at tested doses, providing reassurance for future clinical trials.
The potential applications of 4-(1-Acetylpiperidin-4-yl)benzoic acid extend beyond neurodegenerative diseases. Research is ongoing into its efficacy against inflammatory conditions, where its dual functionality may provide synergistic benefits. The compound's ability to modulate enzyme activity and receptor binding opens up possibilities in treating autoimmune disorders and metabolic diseases as well. Collaborative efforts between academic institutions and pharmaceutical companies are essential to translate these findings into tangible therapeutic solutions.
In conclusion, 4-(1-Acetylpiperidin-4-yl)benzoic acid (CAS No. 149353-96-8) represents a promising lead structure in pharmaceutical research due to its unique chemical scaffold and demonstrated biological activity. Its potential applications in treating neurological and inflammatory disorders make it a valuable asset in drug development pipelines. Continued research into its mechanisms of action, synthetic optimization, and preclinical testing will further elucidate its therapeutic potential and pave the way for novel treatments.
149353-96-8 (4-(1-Acetylpiperidin-4-yl)benzoic acid) 関連製品
- 2377030-82-3(3-[3-(Propylamino)propyl]-1,3-oxazolidin-2-one;hydrochloride)
- 1114653-95-0(2-(4-chlorobenzoyl)-4-(4-chlorophenyl)-4H-1lambda6,4-benzothiazine-1,1-dione)
- 2137805-31-1(3-(5-Chloro-1,2,5,6-tetrahydropyridin-3-yl)-5-methylpyridine)
- 161807-18-7(methyl 2-(6-chloro-2-pyridyl)acetate)
- 1565458-74-3(2-benzyl(cyano)aminoethan-1-ol)
- 2757911-90-1(2-(Propan-2-yloxy)ethyl 3-(acetamidomethyl)-5-methylhexanoate)
- 2172034-86-3(5-chloro-1H-indazole-3-sulfonyl fluoride)
- 1461705-21-4(1-(azetidin-3-yl)-1H-1,2,3-triazole-4-carboxamide hydrochloride)
- 2305350-86-9(N-{2,5-dimethylfuro2,3-dpyrimidin-4-yl}prop-2-enamide)
- 1284265-31-1(alpha-Cyclohexyl-2,6-difluoro-4-methoxybenZenemethanol)



